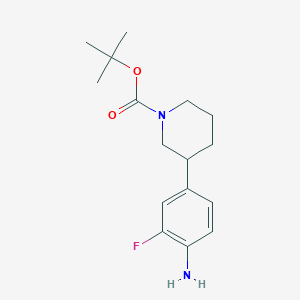

tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13439524

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23FN2O2 |

|---|---|

| Molecular Weight | 294.36 g/mol |

| IUPAC Name | tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-4-5-12(10-19)11-6-7-14(18)13(17)9-11/h6-7,9,12H,4-5,8,10,18H2,1-3H3 |

| Standard InChI Key | MRVIJSJJJJNFPA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C(C=C2)N)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C(C=C2)N)F |

Introduction

Synthesis and Reaction Pathways

Route 1: Boronic Acid Coupling

-

Starting Material: tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate .

-

Suzuki-Miyaura Coupling: React with 4-amino-3-fluorophenylboronic acid under Pd catalysis.

Route 2: Reductive Amination

-

Intermediate: tert-Butyl 3-(3-fluoro-4-nitrophenyl)piperidine-1-carboxylate.

-

Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, 30°C) to reduce nitro to amino .

Industrial-Scale Considerations

-

Green Chemistry: Use of continuous flow synthesis to enhance efficiency.

-

Purification: Chromatography (silica gel, CH₂Cl₂/MeOH/NH₃) or recrystallization .

Physicochemical and Pharmacological Properties

Physicochemical Data

Applications in Drug Discovery

Intermediate in API Synthesis

-

Niraparib Analogs: Used in the synthesis of PARP inhibitors (e.g., niraparib) .

-

Anticancer Agents: Piperidine scaffolds are common in kinase inhibitors (e.g., JAK/STAT pathway).

Structure-Activity Relationship (SAR) Insights

-

Fluorine Impact: Enhances metabolic stability and binding affinity via hydrophobic interactions .

-

Amino Group: Critical for hydrogen bonding with target enzymes (e.g., PARP-1) .

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume